4-Bromo-6-chloro-5-iodo-1H-indazole

Catalog No.
S14468569
CAS No.
M.F
C7H3BrClIN2
M. Wt
357.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-chloro-5-iodo-1H-indazole

Product Name

4-Bromo-6-chloro-5-iodo-1H-indazole

IUPAC Name

4-bromo-6-chloro-5-iodo-1H-indazole

Molecular Formula

C7H3BrClIN2

Molecular Weight

357.37 g/mol

InChI

InChI=1S/C7H3BrClIN2/c8-6-3-2-11-12-5(3)1-4(9)7(6)10/h1-2H,(H,11,12)

InChI Key

YMNHGLKKZUDODW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)I)Br)C=NN2

4-Bromo-6-chloro-5-iodo-1H-indazole is a heterocyclic organic compound characterized by its unique combination of halogen substituents: bromine, chlorine, and iodine. Its molecular formula is C7H3BrClIN2C_7H_3BrClIN_2, and it has a molecular weight of approximately 357.37 g/mol. This compound belongs to the indazole family, which consists of a fused benzene and pyrazole ring structure. The presence of multiple halogens significantly influences its chemical reactivity and potential biological activities, making it an interesting subject for medicinal chemistry and materials science applications.

  • Substitution Reactions: The halogen atoms can be replaced with other functional groups through nucleophilic substitution. Common reagents include amines and thiols, often in solvents like dimethyl sulfoxide or acetonitrile with catalysts such as palladium or copper.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are typically used.
  • Cyclization Reactions: The indazole structure allows for cyclization reactions, potentially forming more complex heterocyclic compounds.

These reactions highlight the versatility of 4-bromo-6-chloro-5-iodo-1H-indazole in synthetic organic chemistry.

Research indicates that compounds within the indazole class, including 4-bromo-6-chloro-5-iodo-1H-indazole, exhibit significant biological activities. These may include:

  • Anti-inflammatory Properties: Some studies suggest that indazole derivatives can inhibit the production of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha.
  • Anticancer Activity: There is evidence that certain indazole derivatives can induce apoptosis in cancer cells by activating tumor suppressor pathways such as p53/MDM2, suggesting potential therapeutic applications in oncology.

The unique halogenation pattern of 4-bromo-6-chloro-5-iodo-1H-indazole may enhance its interaction with biological targets, potentially improving its efficacy in therapeutic contexts.

The synthesis of 4-bromo-6-chloro-5-iodo-1H-indazole typically involves multi-step procedures starting from easily accessible precursors. A common synthetic route includes:

  • Starting Material: Begin with 4-chloro-2-fluoroaniline.
  • Chlorination: Use N-chlorosuccinimide to chlorinate the aniline derivative.
  • Bromination: Brominate the chlorinated product using N-bromosuccinimide.
  • Diazotization: Perform diazotization with sodium nitrite followed by reaction with formaldoxime to yield the final product.

This method illustrates the complexity involved in synthesizing halogenated indazoles.

4-Bromo-6-chloro-5-iodo-1H-indazole has potential applications across various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for developing new pharmaceuticals targeting inflammatory diseases and cancers.
  • Materials Science: The compound's halogenated nature may lend itself to applications in organic electronics and optoelectronic devices due to enhanced electronic properties.

These applications underscore the compound's versatility and significance in both scientific research and industry.

Interaction studies focus on understanding how 4-bromo-6-chloro-5-iodo-1H-indazole binds to various biological targets, such as enzymes and receptors. These studies are crucial for elucidating its mechanism of action and potential side effects. Preliminary data suggest that this compound may interact with specific proteins involved in signaling pathways related to inflammation and tumor progression, enhancing its pharmacological profile.

Several compounds share structural similarities with 4-bromo-6-chloro-5-iodo-1H-indazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUniqueness
4-Bromo-6-chloroindazoleBromine and chlorine on indazole ringLacks iodine substitution
5-Bromo-6-chloroindazoleBromine at position 5Different position of bromine affects reactivity
4-IodoindazoleIodine substitution onlyDoes not contain bromine or chlorine
4-BromoindazoleSingle bromine on indazoleLacks additional halogens
3-Bromo-7-chloroquinazolineHalogens on quinazoline structureDifferent core structure compared to indazole

The presence of multiple halogens (bromine, chlorine, iodine) in 4-bromo-6-chloro-5-iodo-1H-indazole sets it apart from these similar compounds, potentially enhancing its biological activity and chemical reactivity.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

355.82129 g/mol

Monoisotopic Mass

355.82129 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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